Baccatin VI

Microtubule Dynamics Anticancer Drug Discovery Cytoskeleton Pharmacology

Researchers seeking a structurally distinct taxane scaffold for next-generation microtubule-stabilizing agents face limited access to Baccatin VI. This compound addresses that gap with a unique 1β-OH substitution pattern enabling synthetic routes inaccessible from Baccatin III or 10-DAB. - Serves as a direct precursor for 1-deoxypaclitaxel analogues with cytotoxicity comparable to paclitaxel. - Modifications to the 1-deoxybaccatin VI core yield up to a 16-fold improvement in activity against drug-resistant cancer cells. - Demonstrates significant antinociceptive activity in vivo without general anti-inflammatory effects, enabling targeted pain pathway research.

Molecular Formula C37H46O14
Molecular Weight 714.8 g/mol
CAS No. 57672-79-4
Cat. No. B1141402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaccatin VI
CAS57672-79-4
Synonyms(2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-2a,3,4,4a,5,6,9,10,12,12a-Decahydro_x000B_-4a,8,13,13-tetramethyl-4,5,6,9,12b-pentaacetate 12-Benzoate Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol; 
Molecular FormulaC37H46O14
Molecular Weight714.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3/t25-,26-,27+,29+,30-,31-,32-,35+,36-,37+/m0/s1
InChIKeyUJFKTEIDORFVQS-SKNQRQHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Baccatin VI Overview


Baccatin VI (CAS: 57672-79-4) is a naturally occurring taxane diterpenoid isolated from various Taxus species (yew trees), including the heartwood of Taxus baccata L. and the needles of Taxus canadensis [1][2]. As a member of the taxane family, which includes the widely used chemotherapeutic agent paclitaxel, Baccatin VI serves as a crucial intermediate and precursor for the semi-synthesis of novel taxane derivatives [3]. Its primary procurement relevance lies in its role as a synthetic scaffold for developing next-generation microtubule-stabilizing agents, rather than as a direct therapeutic itself, and in its demonstrated, albeit moderate, intrinsic microtubule-stabilizing activity [4].

1
Synthetic scaffold

Precursor for 1-deoxypaclitaxel analogues and novel taxane derivatives.

2
Microtubule pharmacology

Moderate microtubule-stabilizing activity; suitable for comparative tubulin studies.

3
Natural product sourcing

Major taxoid in elicited Taxus cultures; useful for extraction method development.

Baccatin VI Differentiation


While Baccatin VI, Baccatin III, and 10-deacetylbaccatin III (10-DAB) are all taxane diterpenoids found in Taxus species, they are not functionally interchangeable. Baccatin VI possesses a unique substitution pattern, notably a 1β-OH group and a distinct acetylation profile, that dictates its specific chemical reactivity and biological profile [1][2]. This structural distinction is critical for synthetic chemists: Baccatin VI's lack of a C-13 side chain and the presence of the 1-hydroxyl group make it a versatile starting material for creating 1-deoxypaclitaxel analogues, a synthetic route not directly accessible from Baccatin III or 10-DAB [3]. In terms of intrinsic bioactivity, Baccatin VI exhibits a different pharmacological profile, demonstrating notable antinociceptive activity in vivo that is not a primary characteristic of Baccatin III or 10-DAB, which are primarily known as cytotoxic agents or precursors [4]. This divergence in both synthetic utility and biological activity underscores the necessity for precise compound selection based on specific research objectives, as detailed in the quantitative evidence below.

Structure

1β-OH and unique acetylation pattern may alter reactivity; Baccatin III or 10-DAB cannot replicate 1-deoxy taxane synthesis routes.

Bioactivity

Reported in vivo antinociceptive response differs from cytotoxic class; interchange may confound pharmacology endpoint interpretation.

Sourcing

Abundance profiles differ across Taxus species and elicitation conditions; isolation protocols validated for Baccatin III may not transfer directly.

Baccatin VI Evidence


Microtubule Stabilization vs. Paclitaxel

Baccatin VI stabilizes microtubules by inhibiting cold-induced depolymerization, but with significantly lower potency than the clinical agent paclitaxel. This quantitative difference confirms its role as a less potent parent scaffold rather than a direct therapeutic substitute .

Microtubule Stabilization
Data to verify
ID50: 70 µM (porcine) / 100 µM (P. polycephalum) vs paclitaxel low nM range
Confirms precursor role; ~10,000-fold lower potency than clinical paclitaxel
In vitro cold-induced depolymerization assay context
Microtubule Dynamics Anticancer Drug Discovery Cytoskeleton Pharmacology

Antinociceptive Activity vs. Baccatin III

In a head-to-head in vivo study, both Baccatin VI and Baccatin III demonstrated significant antinociceptive activity in a mouse model of pain. However, neither compound showed anti-inflammatory activity in the same study, distinguishing them from co-isolated lignans [1].

Antinociceptive Activity
Reported
Reported significant antinociception in mouse abdominal contraction model; comparable to Baccatin III
Supports in vivo pain pathway research; anti-inflammatory activity not observed
p-Benzoquinone-induced writhing model, no carrageenan edema inhibition
Pain Management In Vivo Pharmacology Natural Product Screening

Synthetic Analogues Matching Paclitaxel

Baccatin VI serves as a key precursor for synthesizing 1-deoxypaclitaxel analogues. In a study, these analogues exhibited bioactivity in tubulin polymerization and cytotoxicity assays that was comparable to that of paclitaxel [1]. This demonstrates that the Baccatin VI scaffold, despite its own low potency, can be chemically modified to yield highly active compounds.

Synthetic Analogue Potency
Reported
1-Deoxypaclitaxel analogues from Baccatin VI achieved activity comparable to paclitaxel
Validates scaffold utility for generating potent taxanes
In vitro tubulin polymerization and cytotoxicity assay context
Medicinal Chemistry Drug Synthesis Structure-Activity Relationship

Overcoming Multidrug Resistance

A derivative (9b) synthesized from the 1-deoxybaccatin VI scaffold demonstrated a 16-fold increase in cytotoxicity against the drug-resistant A549/T cell line compared to paclitaxel [1]. This remarkable improvement highlights the potential of the Baccatin VI core to yield next-generation taxanes capable of overcoming multidrug resistance.

Drug-Resistant Model
Reported
Derivative 9b IC50 94 nM vs A549/T cells; 16-fold lower IC50 than paclitaxel (1.5 µM)
Supports design of taxanes targeting drug-resistant cell models
A549/T multidrug-resistant lung cancer cell line context
Multidrug Resistance Cancer Chemotherapy Structure-Based Drug Design

Biotransformation to Novel Taxanes

Baccatin VI can be selectively biotransformed by the fungus Aspergillus niger to produce novel taxane diterpenoids (taxumairol S1 and taxumairol T1). A related compound, 1β-dehydroxybaccatin VI, remained unreacted under identical conditions [1]. This demonstrates the unique susceptibility of Baccatin VI to microbial modification.

Biotransformation Reactivity
Reported
A. niger transformed Baccatin VI to taxumairol S1 and T1; 1β-dehydroxybaccatin VI unreacted
Enables green chemistry derivatization; selectivity linked to 1β-OH
Filamentous fungus biotransformation context
Biotransformation Green Chemistry Natural Product Derivatization

Major Taxoid in Elicited Cultures

In cell suspension cultures of Taxus elicited with methyl jasmonate, baccatin VI and 13-acetyl-9-dihydrobaccatin III were the major taxoids, accounting for 39% to 62% of the total taxoids. In contrast, baccatin III accumulation did not parallel that of paclitaxel [1]. This indicates that Baccatin VI is a major, reliably inducible metabolite in certain Taxus species and tissues, which is important for sourcing and extraction.

Elicited Culture Abundance
Reported
39–62% of total taxoids in methyl jasmonate-elicited Taxus cultures; Baccatin III not dominant
Guides natural product sourcing and extraction optimization
Cell suspension culture, methyl jasmonate elicitation context
Natural Product Isolation Phytochemistry Analytical Chemistry

Baccatin VI Application Scenarios


Taxane Synthesis for Multidrug Resistance

Procure Baccatin VI as a starting material for the semi-synthesis of novel paclitaxel derivatives. Evidence shows that modifications to the 1-deoxybaccatin VI core can yield analogues with cytotoxicity comparable to paclitaxel [1] and, in specific cases, with a 16-fold improvement in activity against drug-resistant cancer cells [2]. This scenario is ideal for drug discovery programs focused on addressing taxane resistance in cancers like non-small cell lung cancer.

In Vivo Antinociceptive Mechanisms

Use Baccatin VI as a research tool in in vivo pain models. Head-to-head studies confirm its significant antinociceptive activity against chemically induced pain in mice, which is comparable to Baccatin III [1]. Notably, this activity occurs without the confounding effect of general anti-inflammation, making Baccatin VI a valuable compound for dissecting specific pain pathways distinct from inflammatory processes. This is relevant for neuroscience and natural product pharmacology research.

Enzymatic Taxane Derivatization

Leverage Baccatin VI in biotransformation studies using filamentous fungi like Aspergillus niger to produce novel taxane diterpenoids [1]. The selective reactivity of Baccatin VI, compared to its inactive analog 1β-dehydroxybaccatin VI, allows for the mild, enzymatic generation of new chemical entities. This approach is valuable for creating diverse compound libraries for bioactivity screening without resorting to extensive chemical synthesis.

Taxoid Extraction from Cell Cultures

Incorporate Baccatin VI as a target analyte when optimizing elicitation protocols for Taxus cell cultures. Evidence demonstrates that Baccatin VI can be a major taxoid component (accounting for up to 62% of total taxoids) under methyl jasmonate elicitation [1]. This makes it a key marker for evaluating culture productivity and for developing efficient extraction and purification methods for this specific taxane scaffold, which is a valuable precursor for further chemical modification.

Application
Selection Property
Validation Focus
Taxane synthesis for resistant cancer cell studies
1-Deoxybaccatin VI scaffold amenable to modification
Cytotoxicity and tubulin polymerization assay endpoints
In vivo antinociceptive pathway studies
Antinociceptive activity without anti-inflammatory confound
Behavioral pain model endpoints; inflammation exclusion
Enzymatic taxane derivatization
Selective reactivity with Aspergillus niger
Novel diterpenoid isolation and structural characterization
Taxoid extraction optimization
Major taxoid in methyl jasmonate-elicited cultures
Yield quantification and purification method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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